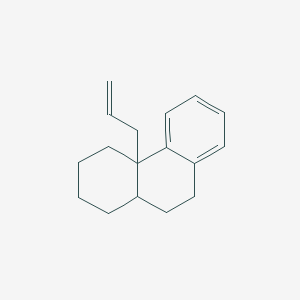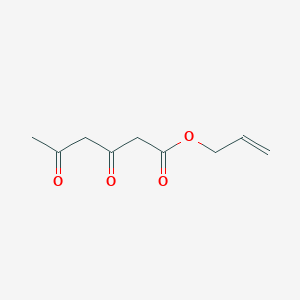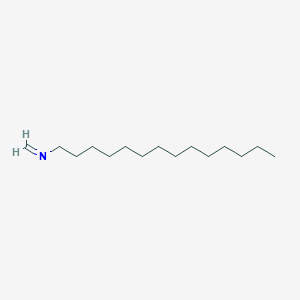
N-Tetradecylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tetradecylmethanimine is an organic compound classified as an imine Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) this compound specifically features a tetradecyl group (a 14-carbon alkyl chain) attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-Tetradecylmethanimine can be synthesized through the reaction of tetradecylamine with formaldehyde. The reaction typically involves the following steps:
Formation of the Intermediate: Tetradecylamine reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form this compound.
The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly employed.
Solvent: Solvents like ethanol or methanol can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-Tetradecylmethanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it back to tetradecylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Oxidation typically yields N-tetradecylamine oxides.
Reduction: Reduction results in the formation of tetradecylamine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
N-Tetradecylmethanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of N-Tetradecylmethanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular pathways involved include:
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions, forming new covalent bonds.
Hydrolysis: In aqueous environments, the imine group can hydrolyze to form the corresponding amine and aldehyde.
類似化合物との比較
Similar Compounds
N-Dodecylmethanimine: Similar structure but with a 12-carbon alkyl chain.
N-Hexadecylmethanimine: Similar structure but with a 16-carbon alkyl chain.
N-Octadecylmethanimine: Similar structure but with an 18-carbon alkyl chain.
Uniqueness
N-Tetradecylmethanimine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The 14-carbon chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
特性
CAS番号 |
116208-65-2 |
|---|---|
分子式 |
C15H31N |
分子量 |
225.41 g/mol |
IUPAC名 |
N-tetradecylmethanimine |
InChI |
InChI=1S/C15H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h2-15H2,1H3 |
InChIキー |
JKFHTMYJIKWKHJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


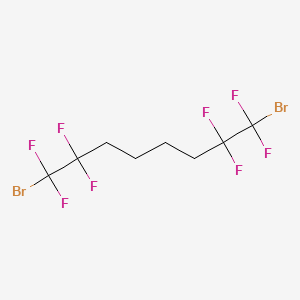

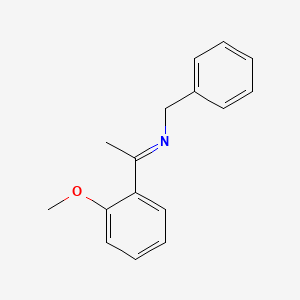
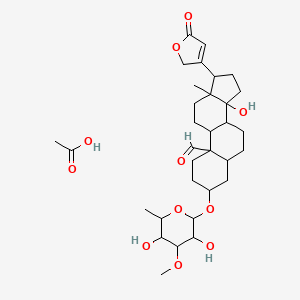

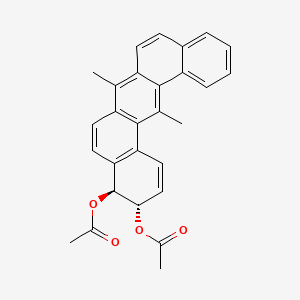
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
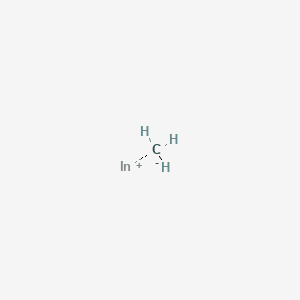

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
